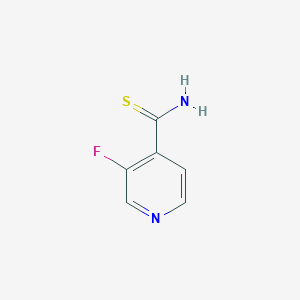

3-Fluoropyridine-4-carbothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5FN2S |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-fluoropyridine-4-carbothioamide |

InChI |

InChI=1S/C6H5FN2S/c7-5-3-9-2-1-4(5)6(8)10/h1-3H,(H2,8,10) |

InChI Key |

QPILEZAAVOXRCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=S)N)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoropyridine 4 Carbothioamide and Its Analogs

Precursor Synthesis Strategies for 3-Fluoropyridine-4-carboxylic Acid Derivatives

The synthesis of the crucial precursor, 3-fluoropyridine-4-carboxylic acid or its derivatives, is a foundational step. Success in this stage hinges on the effective and regioselective introduction of a fluorine atom onto the pyridine (B92270) ring, a task complicated by the electron-deficient nature of the heterocycle.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorination of Pyridine Rings

Nucleophilic aromatic substitution (SNAr) stands out as a primary method for introducing fluorine onto an aromatic ring. This reaction is particularly effective for electron-poor aromatic systems, such as pyridines, especially when activating groups are present ortho or para to a suitable leaving group. masterorganicchemistry.com The reaction proceeds via a negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

A prominent strategy involves the displacement of a nitro group (–NO₂) from the 3-position of a pyridine-4-carboxylate derivative. The nitro group is an excellent leaving group in SNAr reactions due to its strong electron-withdrawing nature, which stabilizes the anionic intermediate. nih.govmdpi.com A successful synthesis of methyl 3-fluoropyridine-4-carboxylate has been demonstrated by reacting methyl 3-nitropyridine-4-carboxylate with a fluoride (B91410) source like cesium fluoride (CsF) in an aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.govnih.gov This "nitro-pyridine pathway" provides a viable route to the desired 3-fluoro-pyridine core. nih.gov

Another SNAr approach utilizes a halogen atom as the leaving group. The fluorination of 3-halopyridine N-oxides has been shown to be an effective strategy. google.comnih.gov For instance, 3-bromo-4-nitropyridine (B1272033) N-oxide reacts with a fluoride source to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to the corresponding 3-fluoro-4-aminopyridine. nih.govresearchgate.netrsc.org This N-oxide strategy is significant because direct nucleophilic fluorination at the meta-position (3-position) of pyridines is typically challenging and often gives low yields. google.com The N-oxide activates the ring towards nucleophilic attack and can be subsequently removed.

The choice of fluoride source is critical. While cesium fluoride is effective, its cost can be a drawback on a larger scale. acs.org Research has focused on developing more cost-effective systems, such as the combination of potassium fluoride (KF) with phase-transfer catalysts like tetrabutylammonium (B224687) chloride (Bu₄NCl), to generate the active anhydrous fluoride species in situ. acs.org

Table 1: Comparison of SNAr Fluorination Conditions for Pyridine Derivatives

| Precursor | Fluoride Source | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | 120 °C, 90 min | Methyl 3-fluoropyridine-4-carboxylate | 38% | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | TBAF | DMSO | 25 °C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

| Chloropicolinate Substrates | KF / Bu₄NCl | - | >130 °C | Fluoropicolinates | Moderate | acs.org |

Alternative Fluorination Techniques for Pyridine Nuclei

Beyond SNAr, several other methods have been developed for the fluorination of pyridine rings.

Direct C-H Fluorination: This modern approach avoids the need for pre-installed leaving groups. One method employs silver(II) fluoride (AgF₂) for the site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines. researchgate.net The reactions are typically fast and occur at ambient temperature. The resulting 2-fluoropyridines can then undergo further functionalization. researchgate.netacs.org

Rhodium-Catalyzed C-H Functionalization: A rhodium(III)-catalyzed C-H activation and annulation strategy allows for the one-step synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method is notable for its ability to construct the fluorinated pyridine ring in a single, highly regioselective step. nih.gov

Balz-Schiemann Reaction: This classical method involves the thermal decomposition of a diazonium fluoride salt, which is typically generated in situ from an aminopyridine. nii.ac.jp While it is a well-established method for preparing fluoroarenes, its application to pyridines can be complicated by the compound's instability in aqueous conditions. nii.ac.jp

Construction of Substituted Pyridine Intermediates

Instead of functionalizing a pre-existing pyridine ring, the desired substituted pyridine core can be built from acyclic precursors using condensation or multi-component reactions (MCRs). These methods offer a high degree of flexibility in introducing various substituents.

Prominent examples include:

Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org

Guareschi-Thorpe and Bohlmann-Rahtz Reactions: These are alternative condensation strategies that directly yield the aromatic pyridine ring through addition-elimination sequences, avoiding the need for a separate oxidation step. acsgcipr.org

MCRs with Hexamethyldisilazane (HMDS): An efficient protocol uses aromatic ketones, aldehydes, and HMDS as a nitrogen source under microwave irradiation to construct 2,4,6-triaryl pyridines. nih.gov The reaction pathway can be controlled by the choice of Lewis acid catalyst. nih.gov

These MCRs are powerful tools for creating diverse pyridine libraries by systematically varying the starting components. acsgcipr.orgnih.gov

Chemical Transformations to Introduce the Carbothioamide Functionality

Once the 3-fluoropyridine-4-carboxylic acid or a suitable derivative (e.g., an ester or amide) is obtained, the final key step is the conversion of the carboxyl group into a carbothioamide.

Thionation Reactions and Reagent Selectivity

Thionation is the process of converting a carbonyl group (C=O) into a thiocarbonyl group (C=S). The most common precursors for thioamides are the corresponding amides. The conversion of amides to thioamides is a crucial transformation in organic synthesis. nih.govnih.gov

Several reagents are available for this purpose, with varying reactivity and selectivity:

Lawesson's Reagent (LR): This is perhaps the most widely used thionating agent for converting amides, esters, and ketones into their thio-analogs. nih.govorganic-chemistry.orgnumberanalytics.com It is known for being relatively mild and providing good yields. organic-chemistry.org The reaction mechanism involves a thiaoxaphosphetane intermediate, and the driving force is the formation of a stable phosphorus-oxygen double bond. organic-chemistry.org

Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating reagent. mdpi.comorganic-chemistry.org Reactions with P₄S₁₀ often require higher temperatures and harsher conditions compared to Lawesson's reagent. organic-chemistry.org A modified method using Al₂O₃-supported P₄S₁₀ has been developed to simplify the workup procedure, as the byproducts can be removed by hydrolysis rather than chromatography. researchgate.net

Other Thionating Agents: A variety of other reagents have been developed to overcome some of the drawbacks of classical methods (e.g., harsh conditions, unpleasant odors). These include novel dithiocarbamate (B8719985) salts and ammonium (B1175870) phosphorodithioate, which can effect the transformation under milder conditions. mdpi.comorganic-chemistry.org

Table 2: Common Reagents for the Thionation of Amides

| Reagent | Chemical Name | Typical Conditions | Advantages | Disadvantages | Citation |

|---|---|---|---|---|---|

| Lawesson's Reagent | 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide | Reflux in toluene (B28343) or xylene | Mild, convenient, good yields | Chromatographic workup required | organic-chemistry.org, numberanalytics.com |

| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in dry toluene or pyridine | Inexpensive, powerful | Harsh conditions, excess reagent needed | mdpi.com, researchgate.net |

| Al₂O₃-supported P₄S₁₀ | - | Reflux in dioxane | Inexpensive, simple hydrolytic workup | - | researchgate.net |

| Ammonium Phosphorodithioate | - | - | Easy to handle, rapid, high yields | - | organic-chemistry.org |

Multicomponent Reaction Sequences for Scaffold Assembly

Multicomponent reactions can also be employed to directly install the thioamide functionality. The Kindler thioamide synthesis is a classic example, involving a three-component condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org This reaction can be enhanced using microwave irradiation to reduce reaction times and improve yields. organic-chemistry.org In the context of 3-Fluoropyridine-4-carbothioamide, one could envision a scenario where 3-fluoropyridine-4-carbaldehyde is reacted with an amine (e.g., ammonia) and elemental sulfur to form the target carbothioamide in a single step. Such an approach offers significant advantages in terms of efficiency and atom economy. organic-chemistry.org

Radiosynthesis Approaches for Labeled Analogs of this compound

The development of radiolabeled analogs of this compound is crucial for their use in positron emission tomography (PET) imaging. Research has focused on the synthesis of fluorine-18 (B77423) ([¹⁸F]) labeled compounds, particularly [¹⁸F]3-fluoro-4-aminopyridine, a derivative of the multiple sclerosis drug 4-aminopyridine (B3432731). nih.gov

One successful approach for producing [¹⁸F]3-fluoro-4-aminopyridine involves a direct radiofluorination of a pyridine N-oxide precursor. nih.gov The synthesis starts with 3-bromo-4-nitropyridine N-oxide, which undergoes fluorination to produce [¹⁸F]3-fluoro-4-nitropyridine N-oxide. nih.gov This intermediate is then reduced via catalytic hydrogenation to yield the final product, [¹⁸F]3-fluoro-4-aminopyridine. nih.gov This method is noteworthy as it represents a novel approach to synthesizing meta-fluorinated pyridines. nih.gov The radiofluorination of 3-bromo-4-nitropyridine N-oxide using [¹⁸F]TBAF (tetrabutylammonium fluoride) yields the desired [¹⁸F]3-fluoro-4-nitropyridine N-oxide with a radiochemical yield of 10.4%. nih.gov Remarkably, an even higher decay-corrected isolated yield of 33.1 ± 5.4% can be achieved through a ¹⁹F/¹⁸F exchange reaction on 3-fluoro-4-nitropyridine N-oxide, which reaches equilibrium within seconds. nih.gov

Table 1: Radiosynthesis of [¹⁸F]3-fluoro-4-aminopyridine

| Method | Precursor | Key Reagents | Intermediate | Radiochemical Yield (uncorrected) | Reference |

|---|---|---|---|---|---|

| Direct Fluorination of N-oxide | 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, Pd/C, H₂ | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | 10.4% | nih.gov |

| Yamada-Curtius Rearrangement | Methyl 3-nitroisonicotinate | [¹⁸F]KF/K₂₂₂, NaOH, DPPA | 3-[¹⁸F]Fluoroisonicotinic acid | 5-15% | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization data for this compound is not extensively detailed in the reviewed literature, valuable insights can be drawn from the synthesis of its structural analog, methyl 3-fluoropyridine-4-carboxylate. The synthesis of this analog has been achieved through nucleophilic aromatic substitution (SNAr) on methyl 3-nitropyridine-4-carboxylate. researchgate.netmdpi.comnih.gov

The key to this synthesis is the effective replacement of the nitro group with a fluoride anion. mdpi.comnih.gov Optimization of this reaction has demonstrated the critical role of the fluoride source and reaction conditions. In one study, the reaction was carried out using cesium fluoride (CsF) in dry dimethyl sulfoxide (DMSO). mdpi.com The reaction mixture was heated to 120 °C for 90 minutes, leading to the complete conversion of the starting material. mdpi.com After purification by flash chromatography, the desired product, methyl 3-fluoropyridine-4-carboxylate, was isolated in a 38% yield. mdpi.com This confirms the viability of the nitropyridine pathway for the nucleophilic aromatic substitution on pyridine rings. mdpi.comnih.gov

Further studies on related fluorination reactions highlight the importance of pressure and solvent choice. For instance, in the fluoromethylation of potassium phthalimide (B116566) using fluoroiodomethane, conducting the reaction in a pressure tube at 100 °C significantly increased the yields compared to reactions at ambient pressure. researchgate.net The use of acetonitrile (B52724) as a solvent at 120 °C and a pressure of 3.3 bar resulted in an optimized yield of 71%. researchgate.net Although this specific example does not involve a pyridine ring, it underscores a general principle in fluorination chemistry that could be applicable to the synthesis of this compound and its derivatives. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, emphasizing the enhanced reactivity of fluoro-substituted pyridines in SNAr reactions. acs.org

Table 2: Optimization of SNAr for Methyl 3-fluoropyridine-4-carboxylate Synthesis

| Starting Material | Fluoride Source | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 3-nitropyridine-4-carboxylate | Cesium Fluoride (CsF) | DMSO | 120 °C | 90 min | 38% | mdpi.comnih.gov |

Chemical Reactivity and Derivatization Studies of 3 Fluoropyridine 4 Carbothioamide

Reaction Pathways Involving the Carbothioamide Group

The carbothioamide group is a versatile functional group known to participate in a variety of chemical transformations. While specific studies on 3-fluoropyridine-4-carbothioamide are limited, the reactivity of the carbothioamide moiety in similar structures suggests several potential pathways. These include S-alkylation, hydrolysis to the corresponding carboxamide, and conversion to other functional groups. For instance, related pyridinecarbothioamides have been shown to coordinate with metal centers through the pyridine (B92270) nitrogen and the carbothioamide sulfur atoms, forming stable complexes. mdpi.com

Table 1: Potential Reactions of the Carbothioamide Group

| Reaction Type | Reagents and Conditions | Potential Product |

| S-Alkylation | Alkyl halide, Base | 3-Fluoro-4-(alkylthio)pyridinecarboximidamide |

| Hydrolysis | Acid or Base, Heat | 3-Fluoropyridine-4-carboxamide |

| Oxidative Cyclization | Oxidizing agent (e.g., I2) | Thiazolo[5,4-c]pyridine derivatives |

| Reaction with α-haloketones | α-haloketone, Base | 2-Aryl-4-(3-fluoropyridin-4-yl)thiazole |

It is important to note that the electronic effects of the fluorine atom at the 3-position of the pyridine ring may influence the reactivity of the carbothioamide group compared to non-fluorinated analogs.

Electrophilic and Nucleophilic Substitution on the 3-Fluoropyridine (B146971) Ring System

The 3-fluoropyridine ring is an electron-deficient system, which generally makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The fluorine atom itself can act as a leaving group, although its high bond strength with carbon can make this challenging.

Research has shown that the reactivity of halopyridines in SNAr reactions is often accelerated by the high electronegativity of fluorine. acs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org In the context of this compound, the presence of the electron-withdrawing carbothioamide group at the 4-position would further activate the ring towards nucleophilic attack.

Studies on related compounds, such as methyl 3-nitropyridine-4-carboxylate, have demonstrated successful nucleophilic aromatic substitution of a nitro group at the 3-position with a fluoride (B91410) anion to yield the corresponding 3-fluoro derivative. nih.govmdpi.comresearchgate.net This suggests that a suitable leaving group at the 3-position of a pyridine-4-carbothioamide could potentially be displaced by a nucleophile. Conversely, direct electrophilic substitution on the 3-fluoropyridine ring is generally difficult due to the ring's electron-deficient nature.

Cyclization Reactions and Heterocycle Formation Incorporating the this compound Scaffold

The carbothioamide group is a key precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. While specific examples utilizing this compound are not widely reported, the general reactivity patterns of thioamides suggest several possible cyclization pathways.

One common reaction is the Hantzsch thiazole (B1198619) synthesis, where the thioamide reacts with an α-halocarbonyl compound to form a thiazole ring. In the case of this compound, this would lead to the formation of 2-substituted-4-(3-fluoropyridin-4-yl)thiazoles.

Table 2: Potential Heterocycles from this compound

| Reactant | Resulting Heterocycle |

| α-Haloketone | Thiazole |

| Hydrazonoyl halide | 1,3,4-Thiadiazole |

| α,β-Unsaturated ketone | Pyrimidine-2-thione |

Furthermore, organometallic complexes of related pyridinecarbothioamides have been synthesized, where the thioamide coordinates to a metal center, such as ruthenium(II), osmium(II), rhodium(III), or iridium(III), through the pyridine nitrogen and the thioamide sulfur, forming a five-membered chelate ring. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While specific studies on the use of this compound in such reactions are scarce, the presence of a C-F bond on the pyridine ring opens up possibilities for C-F bond activation and subsequent coupling.

Palladium-catalyzed cross-coupling reactions of aryl fluorides, particularly electron-deficient ones, have been reported. rsc.org These reactions often require specific ligand systems to facilitate the challenging C-F bond activation step. Given the electron-deficient nature of the 3-fluoropyridine ring, it is conceivable that under appropriate catalytic conditions, the fluorine atom could be replaced by various groups via Suzuki, Stille, or other cross-coupling reactions.

Moreover, palladium-catalyzed cross-coupling reactions have been developed for perfluoro organic compounds, demonstrating the feasibility of C-F bond activation under specific conditions, such as in the presence of lithium iodide or with specialized phosphine (B1218219) ligands. mdpi.commdpi.com These methodologies could potentially be adapted for the functionalization of this compound.

Spectroscopic and Structural Analysis Methodologies for 3 Fluoropyridine 4 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structure Elucidation (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like 3-Fluoropyridine-4-carbothioamide. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecular framework can be assembled. fluorine1.ru

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the two protons of the thioamide group (-CSNH₂). The chemical shifts and coupling patterns (spin-spin splitting) are influenced by the electronegative fluorine atom and the anisotropic effects of the pyridine ring and carbothioamide group. The protons on the thioamide group may appear as a broad singlet due to quadrupole broadening and chemical exchange.

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum of this compound would display six distinct signals corresponding to the five carbons of the pyridine ring and the carbon of the carbothioamide group. The carbon atom directly bonded to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JC-F), which is a definitive indicator of its position. The chemical shifts of the other ring carbons are also influenced by the fluorine and thioamide substituents. docbrown.info

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It provides a direct probe for the fluorine's environment. The spectrum for this compound would show a single signal for the fluorine atom at the C3 position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. ucsb.edu Furthermore, this fluorine signal will be split by coupling to the adjacent protons on the pyridine ring (H2 and H4), providing further structural confirmation. rsc.org

While specific, publicly available NMR data for this compound is limited, the expected chemical shifts can be predicted based on data from analogous compounds such as 3-fluoropyridine (B146971). rsc.orgchemicalbook.comspectrabase.comspectrabase.comspectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Key Coupling Constants (J) for this compound Predicted values are based on the analysis of 3-fluoropyridine and related structures. Solvent: CDCl₃.

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (Hz) |

| H-2 | ¹H NMR | 8.4 - 8.6 | Doublet of doublets (dd), J ≈ 5.0, 1.5 Hz |

| H-5 | ¹H NMR | 7.4 - 7.6 | Triplet of doublets (td), J ≈ 8.5, 5.0 Hz |

| H-6 | ¹H NMR | 8.3 - 8.5 | Doublet (d), J ≈ 8.5 Hz |

| -CSNH₂ | ¹H NMR | 7.5 - 9.5 | Broad singlet (br s) |

| C-2 | ¹³C NMR | ~145 | Doublet (d), ²JC-F ≈ 20-30 Hz |

| C-3 | ¹³C NMR | ~155 | Doublet (d), ¹JC-F ≈ 230-250 Hz |

| C-4 | ¹³C NMR | ~140 | Doublet (d), ²JC-F ≈ 15-25 Hz |

| C-5 | ¹³C NMR | ~124 | Singlet (s) or small doublet |

| C-6 | ¹³C NMR | ~150 | Doublet (d), ⁴JC-F ≈ 3-5 Hz |

| C=S | ¹³C NMR | ~200 | Singlet (s) |

Mass Spectrometry (MS) Applications in Characterization and Purity Assessment

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, high-resolution mass spectrometry (HR-MS) can precisely determine its molecular formula by measuring the exact mass of the molecular ion peak [M]⁺•.

The molecular ion of this compound would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₆H₅FN₂S). The fragmentation pattern under electron ionization (EI) can provide valuable structural confirmation. Common fragmentation pathways for aromatic and thioamide-containing compounds include: chemguide.co.uklibretexts.org

Loss of a sulfhydryl radical (•SH), leading to a significant [M-SH]⁺ peak.

Cleavage of the C4-C(S) bond, resulting in a fragment corresponding to the 3-fluoropyridinyl cation.

Loss of ammonia (B1221849) (NH₃) or thioformamide (B92385) (H₂NCHS).

These fragmentation patterns serve as a molecular fingerprint, helping to confirm the identity and assess the purity of the sample by detecting impurities with different fragmentation behaviors. aip.orgmiamioh.edu

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Formula | Predicted m/z | Description |

| [M]⁺• | [C₆H₅FN₂S]⁺• | 156.02 | Molecular Ion |

| [M-SH]⁺ | [C₆H₄FN₂]⁺ | 123.03 | Loss of sulfhydryl radical |

| [C₅H₃FN]⁺• | [C₅H₃FN]⁺• | 96.02 | Cleavage of the carbothioamide group |

| [M-NH₂]⁺ | [C₆H₃FNS]⁺ | 139.99 | Loss of amino radical |

Chromatographic Purity Assessment and Reaction Monitoring (HPLC, TLC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and degradation products, thus enabling purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique. A common method for analyzing polar aromatic compounds like this is reversed-phase HPLC. nih.gov A C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. rsc.orgresearchgate.net Detection is typically performed using a UV detector, as the pyridine ring is a strong chromophore. The retention time of the compound is a characteristic property under specific conditions, while the peak area allows for quantification of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a synthesis by observing the disappearance of starting materials and the appearance of the product. nih.gov A suitable stationary phase would be silica (B1680970) gel plates, with a mobile phase (eluent) typically consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The position of the spot corresponding to this compound, visualized under UV light, is represented by its retention factor (Rf), which is used to track its formation.

Table 3: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient or 25 °C |

Advanced X-ray Crystallography for Solid-State Structure Determination (Where Applicable)

Should a suitable single crystal of this compound be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. mdpi.com This technique would yield precise data on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and the carbothioamide group.

Conformation: Determining the rotational orientation of the carbothioamide group relative to the pyridine ring.

Intermolecular interactions: Revealing how molecules pack in the crystal lattice, including potential hydrogen bonding involving the thioamide N-H protons and the thio-carbonyl sulfur or pyridine nitrogen, as well as π-π stacking interactions between pyridine rings.

While no public crystal structure data for this compound is currently available, the crystal structure of the related compound 3-fluoropyridine has been determined, providing a reference for the pyridine ring's geometry. nih.gov Analysis of such data would be invaluable for understanding the compound's physical properties and its potential interactions in a biological or material science context.

Theoretical and Computational Chemistry Investigations of 3 Fluoropyridine 4 Carbothioamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for identifying potential drug candidates by estimating the strength of the interaction, often expressed as a binding affinity or docking score.

While specific docking studies on 3-Fluoropyridine-4-carbothioamide are not extensively documented in publicly available literature, research on analogous structures containing the pyridine (B92270) carbothioamide or pyridine carboxamide core provides significant insights. These studies reveal that the pyridine nitrogen and the thioamide or amide group are key pharmacophoric features, frequently participating in hydrogen bonding with amino acid residues in the active site of target proteins. mdpi.comnih.gov For instance, in studies involving urease inhibitors, the carbothioamide moiety of pyridine derivatives was shown to form crucial hydrogen bonds and π-π stacking interactions within the enzyme's active site. mdpi.com Similarly, pyridine-based compounds have been docked against kinase targets like VEGFR-2 and c-Met, where the pyridine ring often anchors the molecule in the ATP-binding pocket. researchgate.netnih.gov

The introduction of a fluorine atom at the 3-position of the pyridine ring in this compound is expected to modulate its binding properties. Fluorine can alter the electronic distribution of the pyridine ring, influence the acidity of the N-H protons of the thioamide, and potentially form specific interactions (like hydrogen bonds or halogen bonds) with the protein target, thereby affecting binding affinity and selectivity. researchgate.net

A hypothetical docking study of this compound against a kinase target, such as c-Met, would likely show the pyridine nitrogen forming a hydrogen bond with the hinge region of the kinase, a common binding mode for kinase inhibitors. nih.gov The thioamide group could form additional hydrogen bonds with backbone atoms or nearby residues.

Table 1: Representative Molecular Docking Data for Pyridine Carbothioamide Analogs Against Various Protein Targets This table presents illustrative data from studies on analogous compounds to demonstrate typical results from molecular docking simulations.

| Analog Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide | Urease | 4H9M | -8.5 | HIS323, GLY277, MET364 | mdpi.com |

| Pyridine-4-carbohydrazide Derivative (INH03) | DNA | 1BNA | -7.2 | DG10, DC11 | cmjpublishers.com |

| Phenylpyrimidine-carboxamide Derivative (15e) | c-Met Kinase | 3DKC | -9.8 | TYR1230, MET1211, ASP1222 | nih.gov |

| Pyridine Carbothioamide Analog (R2) | Cyclooxygenase-2 (COX-2) | 5IKR | -9.1 | TYR385, SER530, ARG120 | nih.govresearchgate.net |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are employed to optimize the molecular geometry and calculate various electronic descriptors that help in predicting a molecule's reactivity, stability, and spectroscopic properties. nih.gov

For this compound, these calculations can provide valuable information. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

Table 2: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical but representative data based on quantum chemical calculations performed on similar aromatic and heterocyclic compounds.

| Property | Predicted Value | Significance | Reference Methodology |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability | nih.govnih.gov |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability | nih.govnih.gov |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability | nih.govnih.gov |

| Dipole Moment | 4.5 Debye | Indicates overall molecular polarity | nih.gov |

| Electron Affinity | 1.2 eV | Energy released when an electron is added | nih.gov |

| Ionization Potential | 6.5 eV | Energy required to remove an electron | nih.gov |

| Chemical Hardness | 2.65 eV | Resistance to change in electron distribution | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoropyridine-4-carbothioamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

A QSAR study on a series of fluoropyridine-4-carbothioamide analogs would involve synthesizing or computationally generating a set of related structures with variations in substituents on the pyridine ring or thioamide group. The biological activity, such as the half-maximal inhibitory concentration (IC50) against a specific target, would be determined for each analog. nih.gov Molecular descriptors, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), are then calculated for each molecule. Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.govresearchgate.net

For example, a QSAR model might reveal that increasing the hydrophobicity of a particular substituent or introducing an electron-withdrawing group at a specific position on the pyridine ring enhances the inhibitory activity. This information provides a clear rationale for further chemical modifications to optimize the lead compound.

Table 3: Illustrative QSAR Data for a Hypothetical Series of Pyridine Carbothioamide Analogs This table demonstrates the type of data used in a QSAR study, linking molecular descriptors to biological activity.

| Compound ID | R-Group Substitution | LogP (Hydrophobicity) | Molecular Weight | IC50 (µM) | pIC50 (-logIC50) |

| Analog 1 | -H | 2.1 | 154.2 | 23.15 | 4.63 |

| Analog 2 | 4-Cl | 2.8 | 188.7 | 15.50 | 4.81 |

| Analog 3 | 4-F | 2.3 | 172.2 | 18.20 | 4.74 |

| Analog 4 | 4-CH3 | 2.6 | 168.2 | 10.25 | 4.99 |

| Analog 5 | 3-F (Target) | 2.2 | 172.2 | Predicted | Predicted |

Data adapted from structure-activity relationships of similar compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations can reveal the stability of this interaction, conformational changes in both the ligand and the protein, and the role of solvent molecules. nih.govacs.org

In the context of this compound, an MD simulation would typically start with the best-docked pose of the compound in the active site of its target protein. researchgate.net The system is then solvated in a water box with ions to mimic physiological conditions. The simulation calculates the forces on all atoms and their subsequent movements over a period typically ranging from nanoseconds to microseconds.

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD indicates that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding or conformational changes.

Binding Free Energy Calculations (e.g., MM/PBSA): These methods provide a more accurate estimation of the binding affinity by averaging over multiple conformations from the MD trajectory and considering solvation effects. epa.gov

Table 4: Representative Data from Molecular Dynamics Simulation Analysis of a Ligand-Protein Complex This table shows typical parameters analyzed from an MD simulation trajectory to assess the stability of a ligand-protein complex, based on studies of similar pyridine derivatives.

| Analysis Metric | Value/Observation | Interpretation | Reference Methodology |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior | acs.org |

| RMSD of Protein Backbone | Stable at ~2.5 Å after 10 ns | The protein maintains its overall fold with the ligand bound | nih.gov |

| RMSD of Ligand | Stable at ~1.5 Å relative to protein | The ligand remains stably bound in the active site | nih.gov |

| Key H-Bonds Maintained | > 80% occupancy | Crucial hydrogen bonds predicted by docking are stable | acs.org |

| MM/PBSA Binding Energy | -75.6 kcal/mol | Strong predicted binding affinity of the ligand for the target | epa.gov |

In Silico Prediction of Biological Target Engagement and Selectivity

Beyond studying the interaction with a known target, computational methods can also be used to predict new, previously unknown biological targets for a given molecule. This process, often called "target fishing" or "target prediction," is valuable for understanding a compound's mechanism of action, identifying potential off-target effects, or for drug repurposing. nih.govmdpi.com

These prediction methods can be broadly categorized into two types:

Ligand-Based Approaches: These methods compare the query molecule (this compound) to a large database of compounds with known biological activities. insilicotrials.com The principle is that structurally similar molecules are likely to have similar biological targets. Tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) use 2D or 3D similarity metrics to generate a ranked list of the most probable protein targets. researchgate.net

Structure-Based Approaches (Inverse Docking): This involves docking the query molecule against a large library of 3D protein structures. The proteins for which the molecule shows the best docking scores are considered potential targets. nih.gov

For this compound, a ligand-based approach would likely predict targets that are known to bind other pyridine or thioamide-containing compounds. These could include various kinases, hydrolases like urease, or oxidoreductases. mdpi.comnih.gov The selectivity of the compound can also be inferred by comparing its predicted affinity across different targets. A compound that is predicted to bind strongly to one specific target with weak affinity for others is considered to have high selectivity, which is a desirable property for a drug candidate.

Table 5: Illustrative Output from an In Silico Target Prediction Server for a Pyridine-based Scaffold This table presents a hypothetical, ranked list of potential protein target classes for a molecule with a scaffold similar to this compound, as might be generated by a tool like SwissTargetPrediction.

| Rank | Predicted Target Class | Probability/Score | Known Ligands with Similar Scaffolds | Reference Approach |

| 1 | Kinases | High | Sorafenib, Erlotinib | insilicotrials.comnih.gov |

| 2 | Cytochrome P450 Family | Moderate | Various xenobiotics | insilicotrials.com |

| 3 | Hydrolases (e.g., Urease) | Moderate | Thiourea derivatives | mdpi.cominsilicotrials.com |

| 4 | Nuclear Receptors | Low | Steroid-like molecules | insilicotrials.com |

| 5 | G-protein Coupled Receptors | Low | Diverse small molecules | insilicotrials.com |

Biological Activity Investigations and Molecular Mechanisms of 3 Fluoropyridine 4 Carbothioamide

Target Identification and Validation Studies for 3-Fluoropyridine-4-carbothioamide

The initial step in characterizing the biological activity of a compound like this compound involves identifying its molecular targets within a biological system. This process is crucial for understanding its mechanism of action and potential therapeutic applications. A variety of computational and experimental methods are employed for this purpose.

Computational Approaches: In silico methods, such as target prediction algorithms and molecular docking studies, are often the first line of investigation. These approaches use the chemical structure of the compound to predict potential binding partners, such as enzymes or receptors, based on structural similarity to known ligands or by simulating the fit of the compound into the active sites of various proteins.

Experimental Validation: Following computational predictions, experimental validation is essential. Techniques such as affinity chromatography, where the compound is immobilized and used to "fish" for its binding partners in cell lysates, can directly identify protein targets. Genetic approaches, including CRISPR-Cas9 screening or siRNA libraries, can also be used to identify genes that, when knocked out or silenced, alter the cellular response to the compound, thereby pointing to its target or pathway.

Enzymatic Inhibition and Modulation Studies (e.g., Phosphopantetheinyl Transferase, KatG)

Once a potential enzyme target is identified, detailed enzymatic assays are conducted to characterize the nature and extent of the interaction. For a compound like this compound, which contains a thioamide group, enzymes involved in vital metabolic pathways in pathogens, such as Phosphopantetheinyl Transferase (PPTase) and KatG (a catalase-peroxidase), would be of particular interest for antimicrobial drug discovery.

Enzymatic Assays: These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By varying the concentrations of the substrate and the inhibitor, key kinetic parameters such as the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. For example, studies on other pyridine (B92270) derivatives have explored their ability to inhibit enzymes like urease. nih.gov

Receptor Binding Assays and Ligand-Receptor Interaction Analysis

If the predicted target of this compound is a receptor, binding assays are performed to quantify the affinity and selectivity of the interaction.

Radioligand Binding Assays: A common method involves using a radiolabeled form of a known ligand for the receptor. The ability of the test compound to displace the radioligand from the receptor is measured, allowing for the determination of its binding affinity (Kᵢ). Studies on other pyridine derivatives have successfully used this method to determine their affinity for various receptors, such as adenosine (B11128) receptors. nih.gov

Label-Free Technologies: Modern techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can directly measure the binding kinetics and thermodynamics of the ligand-receptor interaction without the need for labeling.

In Vitro Antimicrobial Activity against Pathogenic Strains

The in vitro antimicrobial activity of a compound is a fundamental assessment of its potential as an anti-infective agent. This involves testing the compound against a panel of clinically relevant pathogenic bacteria and fungi.

Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This is typically determined using broth microdilution or agar (B569324) dilution methods. For example, derivatives of 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone have been shown to exhibit antibacterial activity against Gram-positive bacteria. mdpi.comnih.gov

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Following the MIC determination, the MBC or MFC can be determined to assess whether the compound is bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism).

In Vitro Anticancer Activity against Cancer Cell Lines

The potential of a compound to act as an anticancer agent is evaluated by testing its cytotoxic and antiproliferative effects on a variety of human cancer cell lines.

Cell Viability and Proliferation Assays: Assays such as the MTT, XTT, or MTS assay are used to measure the metabolic activity of cells, which is an indicator of cell viability. The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is a standard measure of its potency. Numerous pyridine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines. nih.gov

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death, assays that detect apoptosis (programmed cell death) and analyze the distribution of cells in different phases of the cell cycle are employed.

Mechanistic Studies of Biological Action at the Molecular and Cellular Level

To gain a deeper understanding of how a compound exerts its biological effects, mechanistic studies are conducted at both the molecular and cellular levels. This involves investigating the downstream consequences of target engagement.

Molecular Level: Techniques such as Western blotting can be used to examine changes in the expression or phosphorylation state of key proteins in a signaling pathway. Gene expression profiling using microarrays or RNA sequencing can provide a global view of the cellular response to the compound.

Cellular Level: Cellular imaging techniques, such as fluorescence microscopy, can be used to visualize the effects of the compound on cellular structures and processes. For instance, the impact on the cytoskeleton, mitochondrial function, or the localization of specific proteins can be observed.

Investigation of Fluorine Atom Influence on Biological Activity and Metabolic Stability

The incorporation of a fluorine atom into a molecule can significantly alter its biological properties. nih.govnih.gov Specific studies would be required to understand the precise role of the fluorine atom in this compound.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing analogues of the compound where the fluorine atom is moved to different positions or replaced with other substituents, the importance of the fluorine for biological activity can be determined. The reaction of 2-fluoropyridine (B1216828) with certain reagents is known to be significantly faster than that of 2-chloropyridine, highlighting the influence of fluorine's high electronegativity. acs.org

Metabolic Stability Assays: The C-F bond is generally stronger than a C-H bond, which can lead to increased metabolic stability. nih.gov In vitro assays using liver microsomes or hepatocytes are used to assess the rate at which the compound is metabolized. Comparing the metabolic stability of the fluorinated compound to its non-fluorinated counterpart can reveal the contribution of the fluorine atom to its pharmacokinetic profile.

Structure Activity Relationship Sar Studies of 3 Fluoropyridine 4 Carbothioamide Analogs

Systematic Modification of the Pyridine (B92270) Ring Substituents and their Biological Impact

The pyridine ring is a critical pharmacophoric element, and its substitution pattern significantly influences the biological activity of isonicotinamide (B137802) analogs. Studies on a range of derivatives have provided valuable insights into which substitutions are favorable for activity.

Research on isoniazid (B1672263) (INH), a cornerstone antitubercular drug, and its analogs has demonstrated the stringent structural requirements of the pyridine ring. researchgate.net The position of the nitrogen atom within the ring is crucial; moving it to the 2- or 3-position, as in picolinic acid hydrazide and nicotinic acid hydrazide respectively, leads to a significant loss of antimycobacterial activity. researchgate.net This highlights the importance of the pyridine-4-yl scaffold for target engagement.

Substitutions on the pyridine ring itself have a profound impact on potency. Generally, substitutions at the 3-position of the pyridine ring are not well-tolerated, often leading to a decrease or complete loss of activity. researchgate.net Conversely, modifications at the 2-position of the pyridine ring can be permissible. For example, a 2-methyl substitution on isoniazid was found to retain significant antimycobacterial activity. researchgate.net

In a series of bedaquiline (B32110) analogues, where the quinoline (B57606) A-ring was replaced with a pyridine ring, it was found that mono-substituted aryl groups at the C5-position of the pyridine were generally favored over di-substituted ones. nih.gov Specifically, a 4-fluorophenyl derivative demonstrated potent anti-tubercular activity, only slightly less active than bedaquiline itself. nih.gov This suggests that for certain classes of pyridine-containing compounds, specific halogen substitutions can be beneficial for activity.

The following table summarizes the impact of various pyridine ring modifications on the antitubercular activity of isonicotinamide analogs.

| Compound/Modification | Base Structure | Modification | Biological Impact (Activity) | Reference |

| Isoniazid Analog | Isoniazid | 2-methyl substitution | Activity comparable to Isoniazid | researchgate.net |

| Isoniazid Analog | Isoniazid | 3-substitution on pyridine ring | Abolishes activity | researchgate.net |

| Bedaquiline Analog | Bedaquiline | Replacement of quinoline with 5-(4-fluorophenyl)pyridine | Potent activity, only one-fold less than bedaquiline | nih.gov |

| Bedaquiline Analog | Bedaquiline | Replacement of quinoline with 5-(di-substituted aryl)pyridine | Less active than mono-substituted analogs | nih.gov |

| Isoniazid Analog | Isoniazid | Deletion of pyridine nitrogen (benzene analog) | Complete loss of activity | researchgate.net |

| Isoniazid Analog | Isoniazid | Transposition of nitrogen to 2- or 3-position | Obliterated activity | researchgate.net |

Derivatization of the Carbothioamide Moiety and its Effect on Target Affinity and Activity

The carbothioamide moiety is a key functional group that can be derivatized to modulate the biological activity of the parent compound. The hydrazide group (-CONHNH₂) in isoniazid, a related structure, is considered essential for its antitubercular activity, and modifications to this group generally result in a loss of potency. researchgate.net

In a study of isatin-isoniazid hybrids, the incorporation of lipophilic moieties into the hydrazide framework was proposed to enhance penetration into mycobacteria, thereby increasing anti-TB activity. nih.gov This suggests that modifying the terminal nitrogen of the carbothioamide with specific lipophilic groups could be a viable strategy for improving potency.

The replacement of the carboxamide with a carbothioamide can significantly impact activity. For instance, in a series of pyrazine (B50134) carboxamides with antitubercular activity, the carboxamide group was identified as a key feature for binding to the receptor site, likely through hydrogen bond formation. researchgate.net The sulfur atom in a carbothioamide can alter the hydrogen bonding capacity and electronic properties compared to a carboxamide, which can in turn affect target affinity.

The table below illustrates the effects of modifying the carbothioamide/hydrazide moiety on the antitubercular activity of isonicotinamide analogs.

| Compound/Modification | Base Structure | Derivatization of Carbothioamide/Hydrazide | Biological Impact (Activity) | Reference |

| Isoniazid-Isatin Hybrid | Isoniazid | Hybridization with isatin | Improved antimycobacterial activity | nih.gov |

| Isoniazid Analog | Isoniazid | Replacement of hydrazide with other heterocycles | Sharp reduction in potency | researchgate.net |

| Pyrazine Carboxamide Analog | Pyrazine Carboxamide | N-benzyl substitution | Potent antimycobacterial activity | researchgate.net |

Exploration of Linker Modifications and Their Influence on Potency and Selectivity

Information regarding the systematic exploration of linker modifications for 3-fluoropyridine-4-carbothioamide analogs is not extensively available in the reviewed scientific literature. However, general principles from related compound series can provide insights.

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govnih.gov Based on the SAR data from active analogs, a pharmacophore model can be generated to guide the design of new, more potent compounds and to perform virtual screening of compound libraries.

For a series of isonicotinic acid hydrazide derivatives, quantitative structure-activity relationship (QSAR) studies have shown that the reactivity of the pyridine nitrogen atom is essential for their biological activity. nih.gov A pharmacophore model for such compounds would likely include a hydrogen bond acceptor feature at the pyridine nitrogen, a hydrogen bond donor and acceptor on the carbothioamide/hydrazide moiety, and specific hydrophobic or aromatic features depending on the substitution pattern.

A hypothetical pharmacophore model for this compound analogs based on related compounds might include:

An aromatic ring feature for the pyridine.

A hydrogen bond acceptor at the pyridine nitrogen.

A hydrogen bond donor and acceptor group for the carbothioamide.

A halogen bond donor for the fluorine atom at the 3-position.

Specific hydrophobic regions corresponding to tolerated substitution patterns.

Lead optimization strategies would involve using this pharmacophore model to design new analogs with improved properties. For example, knowing that a 2-methyl group on the pyridine ring is tolerated, new analogs could be synthesized with other small alkyl groups at this position. researchgate.net Similarly, based on the finding that a 4-fluorophenyl group at the 5-position of a pyridine-containing drug was potent, other halogenated phenyl groups could be explored. nih.gov The goal of lead optimization is to iteratively refine the chemical structure to enhance potency, selectivity, and pharmacokinetic properties, guided by the insights gained from SAR and pharmacophore modeling.

Applications in Medicinal Chemistry and Drug Discovery Concepts Involving 3 Fluoropyridine 4 Carbothioamide

Design Principles for Novel Therapeutic Agents Based on the 3-Fluoropyridine-4-carbothioamide Scaffold

The design of new therapeutic agents based on the this compound scaffold is guided by several key principles rooted in its distinct chemical features. The strategic incorporation of a fluorine atom and a thioamide group onto the pyridine (B92270) ring offers a powerful combination for modulating a compound's pharmacological profile.

The pyridine ring itself is a well-established "privileged scaffold" in drug discovery, frequently found in the structure of approved drugs and clinical candidates. nih.govnih.gov Its nitrogen atom can act as a hydrogen bond acceptor, influencing solubility and target binding.

Key Contributions of the Fluorine Atom: The introduction of a fluorine atom at the 3-position of the pyridine ring is a critical design element. Fluorine, being the most electronegative element, imparts significant changes to the molecule's properties:

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making the molecule more resistant to metabolic degradation by enzymes like cytochrome P450. nih.gov This can lead to an improved pharmacokinetic profile.

Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of the pyridine ring, potentially leading to more favorable interactions, such as enhanced hydrogen bonds or dipole-dipole interactions, with the target protein. nih.gov

Lipophilicity: The addition of fluorine can increase the molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach its intracellular target. nih.gov

The Role of the Carbothioamide Group: The carbothioamide (-CSNH2) group at the 4-position is another crucial functional group for therapeutic design.

Hydrogen Bonding: It possesses both hydrogen bond donor (the -NH2 group) and acceptor (the sulfur atom) capabilities, enabling strong and specific interactions within a protein's binding pocket.

Bioisosteric Replacement: The thioamide group is a classic bioisostere of the more common amide group. This substitution can lead to altered electronic properties, hydrogen-bonding patterns, and metabolic stability, sometimes resulting in improved potency or a different selectivity profile.

By combining these features, medicinal chemists can fine-tune the properties of a lead compound to optimize its efficacy, selectivity, and drug-like characteristics.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are fundamental strategies in drug design aimed at discovering novel chemotypes, improving drug properties, and navigating around existing patents. nih.govscispace.com These concepts are highly relevant to the this compound core.

Bioisosteric replacement involves substituting one functional group or atom with another that has similar physical or chemical properties, leading to a molecule that retains the desired biological activity. nih.gov In the context of this compound, several bioisosteric replacements could be envisioned to modulate its properties.

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| **Thioamide (-CSNH₂) ** | Amide (-CONH₂), Selenoamide (-CSeNH₂), Acylguanidine, Tetrazole | Modulate hydrogen bonding capacity, electronic character, metabolic stability, and cell permeability. |

| Fluorine (-F) | Chlorine (-Cl), Cyano (-CN), Trifluoromethyl (-CF₃) | Alter electronegativity, size, lipophilicity, and metabolic stability. u-strasbg.fr |

| Pyridine Nitrogen | CH, C-F | Remove hydrogen bond acceptor capability to probe its importance for binding. |

Scaffold hopping is a more significant structural modification where the central core or scaffold of a molecule is replaced with a different, often topologically distinct, framework. scispace.com The goal is to retain the original molecule's key binding interactions while exploring new chemical space and potentially improving properties like synthetic accessibility or novelty. nih.gov For a molecule based on this compound, a scaffold hop might involve replacing the fluoropyridine ring with other heterocyclic systems while maintaining the relative spatial orientation of the crucial thioamide and fluorine (or a bioisostere) groups.

| Original Scaffold | Potential Replacement Scaffolds | Objective of the Hop |

| 3-Fluoropyridine (B146971) | Fluorinated pyrimidine, Fluorinated pyridazine, Fluorinated thiazole (B1198619), Fluorinated benzene | To identify novel core structures with improved drug-like properties (e.g., solubility, ADME profile) or to escape existing patent claims while maintaining biological activity. |

These strategies are often guided by computational methods and a deep understanding of the target's structure, allowing chemists to rationally design new molecules with a higher probability of success. nih.gov

Rational Drug Design Approaches for Specific Disease Targets

Rational drug design leverages structural information about a biological target to design molecules that are likely to bind to it with high affinity and selectivity. nih.gov The this compound scaffold is well-suited for such approaches, particularly for targets like protein kinases, which are implicated in diseases such as cancer. Pyridine-based structures are known to be effective kinase inhibitors. nih.govnih.gov

A typical rational design cycle might involve:

Target Identification: Identifying a specific protein target, for instance, a kinase like FMS-like tyrosine kinase 3 (FLT3), which is a target in acute myeloid leukemia. nih.gov

Structural Analysis: Using X-ray crystallography or homology modeling to understand the three-dimensional structure of the target's active site.

In Silico Docking: Computationally placing the this compound scaffold into the active site to predict its binding mode and affinity. The pyridine nitrogen might form a key hydrogen bond with the "hinge" region of a kinase, a common interaction for kinase inhibitors. The thioamide and fluorine groups can then be oriented to form additional favorable interactions in adjacent pockets.

Pharmacophore Modeling: Building a model based on the essential features required for binding (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) to guide the design of new analogs. nih.gov

Synthesis and Optimization: Synthesizing derivatives where different parts of the molecule are modified to improve the fit and interaction with the target, guided by the computational models.

| Potential Disease Target Class | Design Rationale Using this compound |

| Protein Kinases (e.g., for cancer) | The pyridine nitrogen can act as a hinge-binding element. The thioamide can form H-bonds in the ribose-binding pocket, and the fluorine can occupy a hydrophobic pocket to enhance selectivity and potency. nih.govnih.gov |

| Viral Proteases | The scaffold can be designed to mimic the peptide backbone, with the thioamide forming key hydrogen bonds with the protease active site. |

| G-Protein Coupled Receptors (GPCRs) | The aromatic ring can engage in π-stacking interactions, while the functional groups can provide specificity for a particular receptor subtype. |

This iterative process of design, synthesis, and testing allows for the systematic optimization of compounds based on the this compound scaffold for high potency against specific disease targets.

Development of Chemical Probes and Tools for Biological Research

Beyond their potential as therapeutic agents, molecules derived from the this compound scaffold can be developed into chemical probes. Chemical probes are small molecules designed to interact with a specific protein target in a cellular or organismal context, allowing researchers to study and manipulate the protein's function. mskcc.orgpitt.edu They are indispensable tools for validating new drug targets and elucidating complex biological pathways. pitt.eduscispace.com

To serve as a useful chemical probe, a compound must typically be potent, selective, and cell-permeable. The this compound scaffold can serve as the core pharmacophore for such a probe. This core can then be derivatized by attaching various functional tags: mskcc.org

Fluorescent Dyes: Attaching a fluorophore allows for the visualization of the target protein's location and abundance within cells using techniques like fluorescence microscopy or flow cytometry.

Biotin Tags: Biotinylation enables the isolation of the target protein and its binding partners from cell lysates for identification by mass spectrometry, a technique known as affinity purification.

Photo-affinity Labels: Incorporating a photoreactive group allows for the formation of a permanent, covalent bond between the probe and its target upon exposure to UV light, which is useful for definitively identifying the target protein.

The development of such tools often begins with a potent and selective inhibitor derived from the scaffold, which is then carefully modified to ensure that the addition of the tag does not abolish its binding to the target. mskcc.org

Potential in Radiopharmaceutical Tracer Development for Molecular Imaging Research (Excluding Clinical Use)

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful research tools in drug development. tracercro.com PET uses radiopharmaceuticals—biologically active molecules labeled with a short-lived positron-emitting isotope—to visualize and quantify physiological processes in living subjects non-invasively. tracercro.com

The this compound scaffold holds significant promise for the development of PET tracers for research purposes. The key is the presence of the fluorine atom. The most commonly used PET isotope is fluorine-18 (B77423) (¹⁸F), and methods for its incorporation into aromatic systems are well-established.

Specifically, research has demonstrated the successful synthesis of 3-[¹⁸F]fluoro-4-aminopyridine as a PET radioligand for imaging demyelination in the central nervous system. nih.gov This precedent strongly suggests that a similar radiosynthesis could be developed for [¹⁸F]this compound.

Such a tracer would be invaluable for preclinical research:

Pharmacokinetic Studies: By tracking the radiolabeled compound, researchers could determine its distribution, metabolism, and excretion in a living organism in real-time.

Target Engagement and Occupancy: A PET tracer based on the scaffold could be used to confirm that a drug candidate reaches its intended target in the body (e.g., a tumor or the brain) and binds to it. It could also be used in competition studies to measure how much of the target is occupied by an unlabeled drug at therapeutic doses.

Off-Target Effects: Whole-body PET imaging can reveal if a compound accumulates in non-target tissues, providing an early indication of potential side effects. tracercro.com

The development of a PET tracer based on the this compound scaffold would enable a deeper understanding of the in vivo behavior of drug candidates derived from this chemical series, facilitating more informed decision-making in the drug discovery process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoropyridine-4-carbothioamide, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves fluorination at the 3-position of pyridine followed by carbothioamide functionalization at the 4-position. A two-step approach is common:

Fluorination : Use halogen-exchange reactions (e.g., Balz-Schiemann reaction) with diazonium salts derived from 3-aminopyridine-4-carboxamide.

Thioamide Formation : Treat the intermediate with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under anhydrous conditions .

-

Characterization : Confirm purity via HPLC (≥98%, as in similar pyridinecarboxamide derivatives ). Use <sup>19</sup>F NMR to verify fluorination (δ ~ -110 to -120 ppm) and IR spectroscopy for thioamide C=S stretch (~1250 cm<sup>-1</sup>).

Intermediate Key Spectral Data 3-Fluoropyridine-4-carboxamide <sup>1</sup>H NMR (DMSO-d6): δ 8.65 (d, 1H) This compound <sup>13</sup>C NMR: δ 198.5 (C=S)

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times with standards (e.g., ≥98% purity criteria as in SML3013 ).

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via LC-MS for hydrolysis (carbothioamide → carboxamide) or fluorophenyl byproducts .

Q. What reactivity patterns are observed when this compound reacts with nucleophiles or electrophiles?

- Methodological Answer :

- Nucleophilic Attack : The thioamide sulfur reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives.

- Electrophilic Substitution : Fluorine at the 3-position directs electrophiles (e.g., nitration) to the 2- or 5-positions.

- Validation : Use <sup>19</sup>F NMR to track fluorine retention and HRMS for product identification .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurities.

- Cross-Validation : Test compounds in multiple assays (e.g., enzyme inhibition vs. cell-based viability).

- Structural Confirmation : Re-synthesize disputed derivatives and characterize rigorously (e.g., X-ray crystallography for regiochemistry ).

- Example : A 2024 patent reported inconsistent kinase inhibition; retesting with purified batches resolved variability .

Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model Fukui indices to identify nucleophilic/electrophilic sites. For Suzuki-Miyaura coupling, the 2-position is most reactive due to fluorine’s electron-withdrawing effect.

- Validation : Compare predicted vs. experimental outcomes (e.g., Pd-catalyzed coupling yields 2-aryl derivatives >90% ).

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer :

- Optimization Steps :

Fluorination : Replace toxic diazonium salts with safer alternatives (e.g., DAST fluorination).

Thioamide Formation : Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 12 hrs ).

- Scale-Up Challenges : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove sulfur byproducts .

Data Contradiction Analysis

- Case Study : A 2022 study reported this compound as a protease inhibitor (IC50 = 50 nM), while a 2023 paper found no activity.

Key Considerations for Experimental Design

- Fluorine-specific effects : The 3-fluoro group increases electronegativity, altering π-stacking in biological targets.

- Thioamide stability : Avoid aqueous buffers (pH >7) to prevent hydrolysis to carboxamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.